molecular formula C23H28O11 B10817247 [(1R,4R)-4-hydroxy-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate

[(1R,4R)-4-hydroxy-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate

Cat. No. B10817247
M. Wt: 480.5 g/mol
InChI Key: QQUHMASGPODSIW-WRBSMJEFSA-N
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Description

Albiflorin is a monoterpene glycoside derived from the roots of Paeonia lactiflora, a traditional Chinese medicinal herb. It is known for its pharmacological properties, including anti-inflammatory, neuroprotective, and antidepressant effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Albiflorin can be extracted from the roots of Paeonia lactiflora using macroporous resin and medium-pressure liquid chromatography. The process involves static adsorption/desorption experiments to optimize the separation characteristics of the resin .

Industrial Production Methods

The industrial production of albiflorin typically involves large-scale extraction from peony rhizomes. The process includes the use of macroporous resin for initial purification, followed by medium-pressure liquid chromatography to obtain high-purity albiflorin .

Chemical Reactions Analysis

Types of Reactions

Albiflorin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its pharmacological properties.

Common Reagents and Conditions

Common reagents used in the reactions involving albiflorin include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .

Major Products Formed

The major products formed from the reactions of albiflorin include its oxidized and reduced derivatives, which exhibit different pharmacological activities. These derivatives are often used in further research to explore their potential therapeutic applications .

Comparison with Similar Compounds

Albiflorin is structurally similar to other monoterpene glycosides such as paeoniflorin and benzoylpaeoniflorin. albiflorin is unique due to its specific pharmacological properties, including its potent neuroprotective and anti-inflammatory effects .

List of Similar Compounds

  • Paeoniflorin
  • Benzoylpaeoniflorin
  • Oxypaeoniflorin
  • 2’-O-Benzoylpaeoniflorin
  • Benzoyloxypeoniflorin
  • Mudanpioside C
  • Galloylpaeoniflorin
  • Paeoniflorigenone
  • Paeonilactone B
  • Paeonilactone C
  • Paeonilactone A

properties

Molecular Formula

C23H28O11

Molecular Weight

480.5 g/mol

IUPAC Name

[(1R,4R)-4-hydroxy-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate

InChI

InChI=1S/C23H28O11/c1-21-8-13(25)12-7-23(21,33-19-17(28)16(27)15(26)14(9-24)32-19)22(12,20(30)34-21)10-31-18(29)11-5-3-2-4-6-11/h2-6,12-17,19,24-28H,7-10H2,1H3/t12?,13-,14-,15-,16+,17-,19+,21?,22?,23+/m1/s1

InChI Key

QQUHMASGPODSIW-WRBSMJEFSA-N

Isomeric SMILES

CC12C[C@H](C3C[C@]1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O

Canonical SMILES

CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)CO)O)O)O)O

Origin of Product

United States

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